molecular formula C7H6O3 B075299 1-(2-Furyl)propane-1,2-dione CAS No. 1438-92-2

1-(2-Furyl)propane-1,2-dione

Cat. No.: B075299
CAS No.: 1438-92-2
M. Wt: 138.12 g/mol
InChI Key: JXZJRYDTSDCGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Furyl methyl diketone, also known as 1-(2-furanyl)-1, 2-propanedione, belongs to the class of organic compounds known as aryl ketones. These are organic aromatic compounds that contain a ketone group substituted at one C-atom with an aryl group. They have the generic structure RC(=O)R', where R = aryl group and R'=organyl group. Alpha-Furyl methyl diketone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, Alpha-furyl methyl diketone is primarily located in the cytoplasm. Outside of the human body, Alpha-furyl methyl diketone can be found in coffee and coffee products. This makes Alpha-furyl methyl diketone a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Role in the Formation of Volatile Compounds from Heated Glucose

1-(2-Furyl)propane-1,2-dione, identified as acetylfuroyl, is a compound found in volatiles from anhydrous glucose heated at high temperatures. This compound is one of many that contribute to the complex mixture of volatiles formed during the heating process of glucose (Walter & Fagerson, 1968).

2. Structural Characteristics in Diketone Compounds

The compound has been studied for its structural attributes in the context of axially chiral 1,2‐diketones. Its unique structural features, such as the displacement of the distal carbonyl group, contribute to the understanding of stereochemistry in organic compounds (Hartung et al., 2004).

3. Synthesis and Chemical Transformation Studies

This compound has been a subject of interest in various chemical synthesis and transformation studies. These studies explore its behavior and transformation in different chemical environments, providing insights into its reactivity and potential applications in synthetic chemistry (Narayanan et al., 1971).

4. Presence in Fermented Products like Beer

This compound has been detected as a metabolite of furfural in beer, marking its presence in food chemistry and fermentation studies. Its stability during storage and formation during the fermentation process highlight its role in the flavor profile of fermented beverages (Mochizuki & Kitabatake, 1997).

5. Use in Synthesis of Complex Organic Compounds

The compound has been involved in the synthesis of complex organic molecules like quinizarin and dihydroxynaphthacene-dione, showcasing its utility in the synthesis of pharmacologically significant compounds (Bridson et al., 1980).

Properties

CAS No.

1438-92-2

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

1-(furan-2-yl)propane-1,2-dione

InChI

InChI=1S/C7H6O3/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3

InChI Key

JXZJRYDTSDCGLO-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C1=CC=CO1

Canonical SMILES

CC(=O)C(=O)C1=CC=CO1

melting_point

60-61°C

1438-92-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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